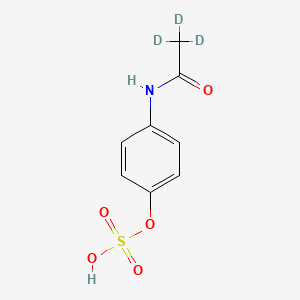

4-Acetaminophen-d3 Sulfate

Beschreibung

4-Acetaminophen-d3 Sulfate is a deuterium-labeled metabolite of acetaminophen, commonly known as paracetamol. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for the quantification of acetaminophen and its metabolites in biological samples. The incorporation of deuterium atoms into the acetaminophen molecule allows for precise tracking and measurement during pharmacokinetic and metabolic studies .

Eigenschaften

IUPAC Name |

[4-[(2,2,2-trideuterioacetyl)amino]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTYILLPRJOVFY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670070 | |

| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-78-8 | |

| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The acetylation reaction is typically carried out in a water bath at approximately 85°C, using acetic anhydride and 4-aminophenol as starting materials . The crude acetaminophen is then purified through recrystallization.

Industrial Production Methods

Industrial production of 4-Acetaminophen-d3 Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the incorporation of deuterium atoms .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetaminophen-d3 Sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of reactive intermediates.

Reduction: Typically involves the reduction of the nitro group to an amine.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various acetaminophen derivatives, such as N-acetyl-p-benzoquinone imine (NAPQI) during oxidation, which is a known hepatotoxic metabolite .

Wissenschaftliche Forschungsanwendungen

Analytical Techniques

4-Acetaminophen-d3 Sulfate is primarily used as an internal standard in high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) analyses. Its deuterated nature allows for accurate quantification of acetaminophen metabolites in biological samples.

HPLC-MS/MS Method Validation

A study demonstrated the development and validation of HPLC-ESI-MS/MS methods for the simultaneous quantification of acetaminophen and its metabolites, including acetaminophen-d3 sulfate. This method enables the detection of low concentrations of these compounds in human plasma and urine, which is crucial for understanding drug metabolism and toxicity .

Multimatrix UHPLC-MS/MS Method

Another research effort focused on developing a multimatrix ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method that included this compound as an internal standard. This approach allows for the analysis of various biological matrices, enhancing the understanding of acetaminophen's pharmacokinetics across different tissues .

Pharmacokinetic Studies

The use of this compound in pharmacokinetic studies provides valuable insights into the metabolism of acetaminophen and its metabolites.

Neonatal Pharmacokinetics

In a neonatal pharmacokinetic study, this compound was employed to assess the metabolism of acetaminophen in infants. The findings highlighted significant differences in drug metabolism between neonates and adults, emphasizing the importance of age-specific dosing regimens to prevent toxicity .

Hepatotoxicity Research

Research into acetaminophen-induced hepatotoxicity has utilized this compound to quantify metabolites that contribute to liver injury. Understanding these metabolic pathways is crucial for developing protective strategies against acetaminophen overdose .

Case Studies

Several case studies illustrate the application of this compound in clinical settings.

Acetaminophen Overdose Management

In cases of acetaminophen overdose, accurate measurement of metabolites using this compound has been essential for determining treatment efficacy and guiding therapeutic interventions. Studies have shown that monitoring these metabolites can help predict liver injury severity and inform clinical decisions regarding antidote administration .

Nephrotoxicity Investigations

Recent investigations into nephrotoxicity related to acetaminophen have also employed this compound as part of their analytical framework. These studies revealed distinct metabolic pathways involved in kidney injury compared to liver injury, underscoring the compound's utility in elucidating complex toxicological mechanisms .

Wirkmechanismus

The mechanism of action of 4-Acetaminophen-d3 Sulfate is similar to that of acetaminophen. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3, in the brain. This inhibition reduces the synthesis of prostaglandins, which are responsible for pain and fever. Additionally, acetaminophen and its deuterium-labeled analogs may interact with the serotonergic and cannabinoid systems, contributing to their analgesic and antipyretic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Acetaminophen Sulfate: The non-deuterated analog of 4-Acetaminophen-d3 Sulfate.

N-(4-Hydroxyphenyl)acetamide Sulfate-d3 Sodium: Another deuterium-labeled analog used in similar research applications

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and toxicological research, offering insights that are not possible with non-labeled compounds .

Biologische Aktivität

4-Acetaminophen-d3 sulfate, a deuterated form of acetaminophen sulfate, is a significant metabolite of acetaminophen (APAP) that plays a crucial role in understanding the drug's pharmacokinetics and toxicological profile. This article explores the biological activity of this compound, focusing on its metabolic pathways, implications in liver toxicity, and its potential therapeutic applications.

1. Sulfation Pathway:

this compound is primarily formed through the sulfation of acetaminophen. This process is mediated by cytosolic sulfotransferases (SULTs), particularly SULT1A1, SULT1A3, and SULT1C4. Among these, SULT1C4 exhibits the highest activity towards acetaminophen, with a specific activity of 30.14 nmol/min/mg, significantly higher than that of SULT1A1 and SULT1A3 (Table I) .

| Enzyme | Specific Activity (nmol/min/mg) |

|---|---|

| SULT1A1 | 11.52 ± 0.51 |

| SULT1A3 | 5.20 ± 0.36 |

| SULT1C4 | 30.14 ± 1.16 |

2. Role in Hepatotoxicity:

Acetaminophen overdose can lead to severe liver damage primarily due to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The sulfation pathway helps detoxify acetaminophen by converting it into non-toxic metabolites like this compound. Studies indicate that measuring levels of APAP-sulfate can provide insights into the extent of liver injury following overdose .

Clinical Implications

1. Diagnostic Biomarker:

The presence of acetaminophen-protein adducts and metabolites like this compound in circulation can serve as biomarkers for diagnosing APAP-induced liver injury. Research shows that plasma levels of APAP-sulfate do not significantly differ between patients with acute versus chronic exposure to acetaminophen, suggesting its utility in clinical settings .

2. Therapeutic Potential:

The protective effects of compounds like 4-methylpyrazole (4MP) against APAP-induced hepatotoxicity have been studied extensively. While N-acetylcysteine (NAC) remains the standard treatment for APAP overdose, 4MP has shown promise by inhibiting the formation of toxic metabolites and mitigating oxidative stress in liver tissues . The combination of NAC and metabolites such as this compound may enhance therapeutic outcomes.

Case Studies and Research Findings

Case Study Overview:

A recent study investigated the effects of APAP overdose in mice treated with either NAC or 4MP. The findings indicated that while NAC effectively replenished glutathione levels, treatment with 4MP reduced the formation of reactive metabolites significantly more than NAC alone . This highlights the potential role of sulfated metabolites in ameliorating liver injury.

Research Findings:

- Study on SULT Activity: A systematic analysis identified that SULT enzymes are critical for the efficient sulfation of acetaminophen, emphasizing their role in reducing hepatotoxicity .

- Clinical Observations: In patients presenting with APAP overdose, elevated levels of APAP-glucuronide were observed alongside stable levels of APAP-sulfate, suggesting differential metabolic pathways are engaged during acute toxicity .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Acetaminophen-d3 Sulfate Potassium Salt to ensure stability in long-term studies?

- Methodological Answer : Store the compound at -20°C in a dry, inert gas environment (e.g., argon or nitrogen) to prevent degradation. Use desiccants to minimize moisture exposure, as hygroscopic properties may alter its stability. Stability should be periodically verified via HPLC or LC-MS to confirm structural integrity .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in negative ion mode to detect the sulfate moiety. Optimize collision energy to distinguish isotopic peaks (e.g., m/z shifts due to deuterium labeling) .

- Nuclear Magnetic Resonance (NMR) : Employ H NMR to confirm deuterium incorporation (absence of proton signals at specific positions) and C NMR for carbon backbone validation. Use DMSO-d6 as a solvent due to the compound’s solubility profile .

Q. What are the solubility properties of this compound Potassium Salt in common laboratory solvents?

- Methodological Answer : The compound is freely soluble in DMSO and water but exhibits limited solubility in nonpolar solvents (e.g., hexane or chloroform). For in vitro studies, prepare stock solutions in DMSO (≤10% v/v final concentration to avoid cellular toxicity) and dilute in aqueous buffers .

Advanced Research Questions

Q. How can researchers account for deuterium isotope effects when using this compound in metabolic pathway studies?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates (e.g., enzymatic sulfation or hydrolysis) between deuterated and non-deuterated analogs. Use LC-MS to quantify metabolite ratios and calculate KIE values.

- Control Experiments : Include non-deuterated 4-acetaminophen sulfate as an internal control to isolate isotope-specific effects on metabolic stability or enzyme binding .

Q. What experimental strategies can mitigate sulfate group instability in this compound under physiological pH conditions?

- Methodological Answer :

- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl buffers to maintain pH stability during incubation.

- Degradation Monitoring : Perform time-course studies with HPLC-UV to track sulfate hydrolysis. If degradation exceeds 10% within 24 hours, consider lower temperatures (4°C) or protease inhibitors to stabilize enzymatic activity in biological matrices .

Q. How can LC-MS parameters be optimized for detecting this compound in complex biological matrices (e.g., plasma or urine)?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to remove interfering compounds.

- LC Conditions : Utilize a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile).

- MS Detection : Set the quadrupole to monitor m/z 272.1 (deuterated parent ion) and 269.3 (non-deuterated analog) for comparative quantification. Validate sensitivity with a limit of detection (LOD) ≤ 1 ng/mL .

Q. What statistical approaches are recommended for resolving data discrepancies in pharmacokinetic studies involving deuterated metabolites?

- Methodological Answer :

- Mixed-Effects Models : Account for inter-subject variability in metabolite clearance rates. Use software like R (lme4 package) or SAS for longitudinal data analysis.

- ANOVA with Post Hoc Tests : Identify significant differences between treatment groups while controlling for batch effects or instrument variability. Normalize data using internal standards (e.g., stable isotope-labeled analogs) to reduce technical noise .

Notes on Data Contradictions

-

CAS Number Discrepancy : cites CAS 76811-98-8, while and reference 1188263-45-7. This discrepancy may arise from differences in salt forms (e.g., potassium vs. sodium) or supplier-specific nomenclature. Researchers should verify compound identity via spectral data (NMR, MS) and certificate of analysis (CoA) from suppliers .

-

Analytical Validation : For purity assessment, cross-reference USP guidelines ( ) for sulfate quantification methods, even though they focus on ammonium sulfate, as principles of ion chromatography (IC) or titration apply broadly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.